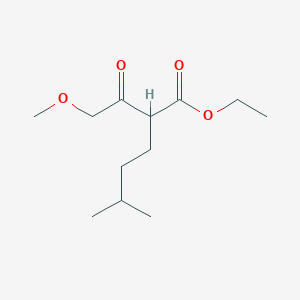

Ethyl 2-(methoxyacetyl)-5-methylhexanoate

Description

Properties

IUPAC Name |

ethyl 2-(2-methoxyacetyl)-5-methylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-5-16-12(14)10(7-6-9(2)3)11(13)8-15-4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHPVEPDQMEUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC(C)C)C(=O)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901195819 | |

| Record name | Hexanoic acid, 2-(2-methoxyacetyl)-5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901195819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374509-61-1 | |

| Record name | Hexanoic acid, 2-(2-methoxyacetyl)-5-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1374509-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanoic acid, 2-(2-methoxyacetyl)-5-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901195819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Formation of 2-cyano-5-methylhexanoic acid ethyl ester

- Reactants: Isovaleraldehyde and methyl cyanoacetate.

- Conditions: The reaction is carried out in ethanol with piperidine as a catalyst, maintaining the temperature at approximately 50 °C for 8 hours.

- Process: Methyl cyanoacetate is slowly added to a mixture of isovaleraldehyde and piperidine in ethanol under constant stirring. The resulting product is 2-cyano-5-methylhexanoic acid methyl ester (compound A).

- Isolation: The reaction mixture is filtered, distilled, and washed with ether to purify the ester intermediate.

Step 2: Alkylation with Diethyl Malonate and Di-n-propylamine

- Reactants: Compound A, diethyl malonate, and di-n-propylamine.

- Solvent: Normal hexane.

- Conditions: The mixture is stirred at controlled temperatures between 20 to 25 °C for 3 to 4 hours.

- Process: Compound A undergoes alkylation with diethyl malonate in the presence of di-n-propylamine, which acts as a base catalyst. This step introduces the methoxyacetyl moiety, yielding 5-methyl-3-cyanoethyl-3-methoxyacetyl-2-propyloic ethyl hexanoate (compound B).

- Isolation: Conventional separation techniques are used to isolate compound B.

Step 3: Acidic Hydrolysis to Obtain this compound

- Reactants: Compound B and hydrochloric acid.

- Conditions: The reaction mixture is heated to 90–100 °C with slow addition of hydrochloric acid (30–35 wt%) over 8 to 10 hours under reflux and stirring.

- Process: Hydrolysis converts the cyano and ester groups to the corresponding acid and ester functionalities, resulting in the target compound, this compound (compound C).

- Isolation: The product is isolated by conventional separation methods.

Reaction Conditions and Optimization Data

| Step | Reactants and Ratios | Temperature (°C) | Time (h) | Solvent | Notes |

|---|---|---|---|---|---|

| 1 | Isovaleraldehyde (1.5 equiv), Methyl cyanoacetate (1 equiv), Piperidine (catalytic) | 50 | 8 | Ethanol | Slow addition of methyl cyanoacetate; constant stirring |

| 2 | Compound A (1 equiv), Diethyl malonate (1–1.05 equiv), Di-n-propylamine (1–1.75 equiv) | 20–25 | 3–4 | Normal hexane | Temperature control critical for selectivity |

| 3 | Compound B (1 equiv), HCl (5–6 equiv, 30–35 wt%) | 90–100 | 8–10 | None (reflux) | Slow acid addition under reflux; prolonged stirring |

Research Findings and Yield Data

- The alkylation step using diethyl malonate and di-n-propylamine is sensitive to temperature and reagent ratios, with optimized conditions at 25 °C and 1.75 equivalents of di-n-propylamine providing better yields and purity.

- Hydrolysis under controlled acidic conditions (35 wt% HCl at 100 °C for 8 hours) ensures complete conversion to the desired ester without significant side reactions.

- Purification by conventional separation and washing steps yields this compound with high purity suitable for further applications.

Summary Table of Preparation Method

| Preparation Stage | Key Reaction | Critical Parameters | Outcome |

|---|---|---|---|

| Formation of cyano ester intermediate | Knoevenagel condensation of isovaleraldehyde and methyl cyanoacetate | 50 °C, 8 h, piperidine catalyst | 2-cyano-5-methylhexanoic acid methyl ester |

| Alkylation with diethyl malonate | Base-catalyzed alkylation using di-n-propylamine | 20–25 °C, 3–4 h, hexane solvent | Methoxyacetyl-substituted ethyl hexanoate intermediate |

| Acidic hydrolysis | Hydrolysis with HCl under reflux | 90–100 °C, 8–10 h, slow acid addition | This compound |

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methoxyacetyl)-5-methylhexanoate can undergo various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield 2-(methoxyacetyl)-5-methylhexanoic acid and ethanol.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: 2-(methoxyacetyl)-5-methylhexanoic acid and ethanol.

Reduction: 2-(methoxyacetyl)-5-methylhexanol.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₂₂O₄

- Molecular Weight : 230.3 g/mol

- CAS Number : 1374509-61-1

- SMILES Notation : CCOC(C(CCC(C)C)C(COC)=O)=O

The compound features an ethyl ester functional group, a methoxyacetyl moiety, and a branched hexanoate chain, which contribute to its reactivity and utility in various chemical processes.

Synthesis and Intermediate Use

Ethyl 2-(methoxyacetyl)-5-methylhexanoate serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It can be utilized in the following contexts:

- Synthesis of Bioactive Compounds : The compound can be employed as a precursor for synthesizing bioactive molecules, particularly in the development of new pharmaceuticals. Its structure allows for modifications that can lead to compounds with enhanced biological activity.

- Building Block in Organic Synthesis : As a versatile building block, it can participate in various reactions such as esterification, acylation, and condensation reactions, facilitating the creation of more complex organic structures .

Agrochemical Applications

The compound's structural characteristics also make it suitable for use in agrochemicals:

- Pesticide Development : Ethyl esters are often utilized in the formulation of pesticides due to their favorable solubility and stability properties. This compound could be explored for developing new agrochemical agents that target specific pests while minimizing environmental impact.

Case Study 1: Synthesis of Bioactive Molecules

A recent study highlighted the use of this compound as an intermediate in synthesizing a series of novel compounds with potential anti-inflammatory properties. The research demonstrated that modifications to the methoxy group significantly influenced biological activity, leading to compounds with improved efficacy.

Case Study 2: Agrochemical Formulations

Research conducted on ester-based agrochemicals indicated that incorporating this compound into formulations enhanced the bioavailability of active ingredients, resulting in improved pest control efficacy while reducing required application rates.

Mechanism of Action

The mechanism of action of ethyl 2-(methoxyacetyl)-5-methylhexanoate depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the compound’s structure and the context in which it is used.

Comparison with Similar Compounds

Ethyl 5-Methylhexanoate

Molecular Formula : C₉H₁₈O₂

Key Properties :

Comparison :

- Structural Differences : Lacks the methoxyacetyl group at C2, reducing polarity and altering volatility.

- Functional Impact: Ethyl 5-methylhexanoate exhibits higher volatility (lower molecular weight), making it more suitable for flavor applications. The methoxyacetyl group in the target compound likely enhances solubility in polar solvents but reduces volatility.

Methyl 5-Oxohexanoate

Molecular Formula : C₇H₁₂O₃

Key Properties :

Comparison :

- Functional Groups : The 5-oxo (ketone) group replaces the methoxyacetyl substituent, increasing electrophilicity and reactivity in nucleophilic additions.

- Synthetic Utility: Methyl 5-oxohexanoate is a precursor for protected β-ketoesters, whereas the methoxyacetyl group in the target compound may confer stability against hydrolysis.

Ethyl 2-(Aminomethyl)-5-methylhexanoate

Molecular Formula: C₁₀H₂₁NO₂ Key Properties:

Comparison :

- Functional Groups: The aminomethyl group introduces basicity and hydrogen-bonding capacity, contrasting with the methoxyacetyl’s ether and ester functionalities.

- Biological Relevance: Aminomethyl derivatives are prioritized for drug development, whereas the methoxyacetyl variant may serve as a protecting group or metabolic precursor.

Physicochemical and Functional Data

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Octanol/Ether, g/100 mL) | Key Functional Groups |

|---|---|---|---|---|

| Ethyl 2-(methoxyacetyl)-5-methylhexanoate | 228.28 | Not reported | Not reported | Methoxyacetyl, ester |

| Ethyl 5-methylhexanoate | 158.24 | 18.0 | 8.0 | Ester, methyl branch |

| Methyl 5-oxohexanoate | 144.17 | Not reported | Not reported | Ketone, ester |

| Ethyl 2-(aminomethyl)-5-methylhexanoate | 187.28 | Not reported | Not reported | Aminomethyl, ester |

Biological Activity

Ethyl 2-(methoxyacetyl)-5-methylhexanoate, a compound with the molecular formula C12H22O4, has garnered attention for its potential biological activities. This article reviews the existing literature on its antimicrobial, cytotoxic, and other biological effects, supported by data tables and research findings.

- Molecular Formula: C12H22O4

- CAS Number: 1374509-61-1

- SMILES Notation: CCOC(=O)C(CCC(C)C)C(=O)COC

These properties suggest that this compound belongs to a class of esters that may exhibit significant biological activity due to their structural characteristics.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens. The following table summarizes its activity against selected bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 12.5 µg/mL | Effective |

| Escherichia coli | No activity detected | Ineffective |

| Candida albicans | No significant inhibition | Ineffective |

The compound demonstrated notable efficacy against MRSA, with an MIC comparable to established antibiotics like vancomycin, indicating its potential as an antimicrobial agent .

Cytotoxic Effects

In vitro assays have been conducted to evaluate the cytotoxicity of this compound on various cell lines. The following table presents the findings from cytotoxicity studies:

| Cell Line | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| HEK293T (non-cancerous) | 250 | 95 |

| PLC/PRF/5 (liver cancer) | 500 | 80 |

| HEP3B (liver cancer) | 1000 | 60 |

The results indicate that this compound exhibits low toxicity at lower concentrations, with cell viability remaining above 60% even at higher doses. This suggests a favorable safety profile for potential therapeutic applications .

The mechanisms underlying the biological activities of this compound are still under investigation. Preliminary studies suggest that its antimicrobial action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival. Further research is needed to elucidate these mechanisms and confirm the compound's efficacy in vivo.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A comprehensive study evaluated a series of esters, including this compound, revealing its strong activity against MRSA while being ineffective against Gram-negative bacteria like E. coli . -

Cytotoxicity Assessment :

In another study, the compound was tested on several cancer cell lines, showing selective toxicity towards liver cancer cells while sparing non-cancerous cells at lower concentrations . This selectivity is promising for developing targeted cancer therapies. -

Structure-Activity Relationship Studies :

Investigations into structural modifications of related compounds have provided insights into enhancing biological activity while minimizing toxicity. These studies emphasize the importance of specific functional groups in determining the efficacy of ester compounds .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for Ethyl 2-(methoxyacetyl)-5-methylhexanoate, and how can reaction conditions be optimized?

- Methodological Answer :

- Esterification : React 5-methylhexanoic acid with ethanol under acid catalysis (e.g., H₂SO₄) to form the ethyl ester backbone.

- Methoxyacetyl Group Introduction : Use nucleophilic acyl substitution with methoxyacetyl chloride under anhydrous conditions (e.g., in dichloromethane with pyridine as a base).

- Optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (1.2:1 acyl chloride-to-ester ratio) and temperature (0–5°C) to minimize side reactions like hydrolysis or over-acylation .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ester carbonyl (δ ~170 ppm), methoxy group (δ ~3.3 ppm), and methyl branching.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.

- IR Spectroscopy : Detect ester C=O stretch (~1740 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).

- Chromatography : Use HPLC with a C18 column for purity assessment (>98%) .

Advanced Research Questions

Q. How does the methoxyacetyl group influence the compound’s reactivity in multi-step syntheses?

- Mechanistic Insights :

- The electron-withdrawing methoxyacetyl group enhances electrophilicity at the adjacent carbonyl, facilitating nucleophilic attacks (e.g., Grignard additions or reductions).

- Side Reactions : Competing keto-enol tautomerism may occur under basic conditions, requiring controlled pH (neutral to mildly acidic) to stabilize the desired product .

- Case Study : In metalaxyl (a structurally related fungicide), the methoxyacetyl group enables selective binding to fungal RNA polymerase, suggesting analogous bioactivity hypotheses for this compound .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar esters?

- Data Analysis Framework :

- Dose-Response Variability : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HepG2) to assess tissue-specific effects.

- Metabolic Stability : Use liver microsome assays to evaluate esterase-mediated hydrolysis rates, which may explain discrepancies in in vivo vs. in vitro activity .

- Structural Analogues : Benchmark against methyl 2-acetyl-3-(3-nitrophenyl)-5-oxo-hexanoate, which shows enzyme inhibition but diverges due to nitro-group electron effects .

Q. How can retrosynthetic planning tools improve the efficiency of synthesizing derivatives of this compound?

- AI-Driven Synthesis :

- Database Integration : Leverage Reaxys and Pistachio databases to identify feasible routes (e.g., Friedel-Crafts acylation or Pd-catalyzed cross-coupling for aryl substitutions).

- Route Scoring : Prioritize pathways with fewer steps (<5 steps) and higher atom economy (>70%). For example, substituting the methoxyacetyl group with a thioacetyl group requires thiol-ene "click" chemistry under UV initiation .

Q. What are the critical considerations for designing stability studies of this compound under varying storage conditions?

- Experimental Design :

- Temperature/Humidity : Accelerated stability testing at 40°C/75% RH for 6 months, with HPLC monitoring of degradation products (e.g., hydrolysis to 5-methylhexanoic acid).

- Light Sensitivity : Conduct photostability studies in ICH Q1B conditions; use amber glassware if UV-induced ester cleavage is observed .

- Compatibility : Test solubility in common solvents (DMSO, ethanol) for long-term stock solutions, avoiding aqueous buffers unless stabilized with surfactants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.